molecular formula C7H9BrS B187084 2-Bromo-5-propylthiophene CAS No. 172319-75-4

2-Bromo-5-propylthiophene

Cat. No. B187084
M. Wt: 205.12 g/mol
InChI Key: AZMSRFANKVHIEG-UHFFFAOYSA-N
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Description

“2-Bromo-5-propylthiophene” is an organic compound with the molecular formula C7H9BrS and a molecular weight of 205.12 . It is one of the numerous organic compounds in the comprehensive catalog of life science products .


Molecular Structure Analysis

The molecular structure of “2-Bromo-5-propylthiophene” consists of a thiophene ring with a bromine atom attached at the 2nd position and a propyl group attached at the 5th position . The InChI code for this compound is 1S/C7H9BrS/c1-2-3-6-4-5-7(8)9-6/h4-5H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

“2-Bromo-5-propylthiophene” is a liquid at room temperature . The exact values for its density, boiling point, and melting point are not available .

Scientific Research Applications

1. Ipso Attack in Nitration Reactions

The study by Mochalov et al. (1981) examines the transformations of 5-bromo-2-cyclopropylthiophene during nitration, revealing insights into ipso attack mechanisms in thiophene rings. This research highlights the chemical behavior of bromothiophene derivatives in specific reaction conditions, which is crucial for understanding their reactivity and potential applications in organic synthesis (Mochalov et al., 1981).

2. Chemoselective Bromination in Organic Synthesis

Shirinian et al. (2012) explored the bromination of 2,3-diarylcyclopent-2-en-1-ones, a process relevant to the synthesis of bromo-substituted thiophene analogs. This research contributes to the understanding of how bromine atoms are introduced into different positions in a molecule, impacting the synthesis of various organic compounds including those related to 2-bromo-5-propylthiophene (Shirinian et al., 2012).

Safety And Hazards

“2-Bromo-5-propylthiophene” is classified with the signal word “Warning” and has hazard statements H227, H315, H319, H335 . This indicates that it is combustible, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “2-Bromo-5-propylthiophene” are not mentioned, thiophene derivatives have shown a wide variety of applications including in agrochemical and pharmaceutical fields . The presence of a bromo functionality at position 4 in thiophene derivatives is useful for halogen exchange or coupling chemistry .

properties

IUPAC Name

2-bromo-5-propylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrS/c1-2-3-6-4-5-7(8)9-6/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMSRFANKVHIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618241
Record name 2-Bromo-5-propylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-propylthiophene

CAS RN

172319-75-4
Record name 2-Bromo-5-propylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Next, 10 g (0.079 mol, 1 eq) of the obtained 2-propylthiophene was introduced into a three-necked flask, and this was flushed with Ar. To this, 100 ml of THF was added, stirred, and cooled to 0° C. To this, 15.5 g (0.087 mol. 1 eq) of NBS was added directly. After that, the temperature was returned to the room temperature, and stirred for 12 hours. To this, 20 ml of 10% sodium carbonate aqueous solution was added, extracted with diethyl ether, water washed until pH is 7, and dehydrated with Na2SO4. After removing Na2SO4 by filtration, the solvent was removed. This was purified by silica gel chromatography, and specified substance of 2-bromo-5-propylthiophene (1 in the chemical reaction formula) was obtained. Yielding quantity was around 14 g, and yielding percentage was around 85%.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-propylthiophene (1.00 g, 7.92 mmol) and N-bromosuccinimide (1.55 mg, 8.71 mmol) in N,N-Dimethylformamide (60 mL) was heated at 65° C. for 4 hours. The reaction mixture was concentrated in vacuo. The residue was dissolved in cyclohexane (20 mL) and successively washed with a 5% sodium thiosulfate solution (15 mL) and brine (15 mL). The organic layer was dried over sodium sulfate and concentrated in vacuo to provide 2-bromo-5-propylthiophene (11a) (1.45 g, 7.07 mmol, 89%) which was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.55 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NL Campbell, WL Duffy, GI Thomas, JH Wild… - Journal of Materials …, 2002 - pubs.rsc.org
… 2-Bromo-5-propylthiophene. A solution of 2-propylthiophene (6.00 g, 0.0476 mol) and NBS (8.47 g, 0.0476 mol) in a 1 ∶ 1 mixture of chloroform/acetic acid (50 cm 3 ) was stirred and …
Number of citations: 100 pubs.rsc.org
AJ Seed, GJ Cross, KJ Toyne, JW Goodby - Liquid crystals, 2003 - Taylor & Francis
The synthesis of a variety of thiophene-containing materials for use in electro-optic devices requiring highly birefringent materials is reported. The refractive indices were measured with …
Number of citations: 46 www.tandfonline.com

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